molecular formula C22H22N6O2 B11207255 5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11207255
M. Wt: 402.4 g/mol
InChI Key: FHTQAQAWGUZPQN-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxazole ring, a triazole ring, and multiple aromatic groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Coupling Reactions: The oxazole and triazole intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Amination and Carboxamide Formation: The final steps involve introducing the amino group and forming the carboxamide through reactions with appropriate amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions such as reflux or microwave irradiation.

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Hydrogenated rings, ring-opened products.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.

    Protein Binding: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays due to its ability to bind selectively to certain biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Production: Potential use in the production of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of oxazole and triazole rings with multiple aromatic groups makes it unique.

    Versatility: Its ability to undergo various chemical reactions and interact with different molecular targets highlights its versatility.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-N-(2,4-dimethylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-13-9-10-17(14(2)11-13)24-21(29)19-20(23)28(27-26-19)12-18-15(3)30-22(25-18)16-7-5-4-6-8-16/h4-11H,12,23H2,1-3H3,(H,24,29)

InChI Key

FHTQAQAWGUZPQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4)C)N)C

Origin of Product

United States

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